2-(1,3,9-Trimethyl-2,6-dioxopurin-8-yl)sulfanylacetonitrile
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Overview
Description
2-(1,3,9-Trimethyl-2,6-dioxopurin-8-yl)sulfanylacetonitrile is a chemical compound that belongs to the purine family It is characterized by the presence of a purine ring system substituted with methyl groups and a sulfanylacetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3,9-Trimethyl-2,6-dioxopurin-8-yl)sulfanylacetonitrile typically involves the reaction of 1,3,9-trimethylxanthine with a suitable sulfanylacetonitrile derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1,3,9-Trimethyl-2,6-dioxopurin-8-yl)sulfanylacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as alkyl halides or amines; reactions are conducted in the presence of a base to facilitate nucleophilic attack.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Alkylated or aminated derivatives
Scientific Research Applications
2-(1,3,9-Trimethyl-2,6-dioxopurin-8-yl)sulfanylacetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1,3,9-Trimethyl-2,6-dioxopurin-8-yl)sulfanylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exerting its anticancer effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
1,3,7-Trimethylxanthine (Caffeine): Similar purine structure with methyl substitutions, but lacks the sulfanylacetonitrile moiety.
1,3,9-Trimethylxanthine: Similar to caffeine but with different methylation pattern.
2-(1,3,9-Trimethyl-2,6-dioxopurin-8-yl)sulfanylethyl acetate: Similar structure with an acetate group instead of acetonitrile.
Uniqueness
2-(1,3,9-Trimethyl-2,6-dioxopurin-8-yl)sulfanylacetonitrile is unique due to the presence of the sulfanylacetonitrile moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets and enables the compound to undergo unique chemical reactions compared to its analogs.
Properties
IUPAC Name |
2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2S/c1-13-7-6(12-9(13)18-5-4-11)8(16)15(3)10(17)14(7)2/h5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLPZGZFRMPOAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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